molecular formula C17H17N3O B134825 Ramosetron CAS No. 132036-88-5

Ramosetron

Numéro de catalogue B134825
Numéro CAS: 132036-88-5
Poids moléculaire: 279.34 g/mol
Clé InChI: NTHPAPBPFQJABD-LLVKDONJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ramosetron is a selective 5-HT3 antagonist used as an antiemetic for chemotherapy- and postoperative-associated nausea and vomiting . It may also possess efficacy in irritable bowel syndrome . It is commonly employed to treat nausea and vomiting, in addition to certain diarrheal conditions .


Synthesis Analysis

A new method for synthesizing Ramosetron Hydrochloride has been proposed. This process involves protecting tetrahydrobenzoimidazole by cycloacyl, followed by arylcarbonylating, and acid hydrolyzing .


Molecular Structure Analysis

The molecular formula of Ramosetron is C17H17N3O . The average molecular weight is 279.336 Da and the monoisotopic mass is 279.137177 Da .


Physical And Chemical Properties Analysis

Ramosetron has a molecular weight of 315.8 and its formula is C17H18ClN3O . It is soluble in DMSO at 22 mg/mL .

Applications De Recherche Scientifique

Treatment of Irritable Bowel Syndrome with Diarrhea (IBS-D)

  • Scientific Field: Gastroenterology
  • Summary of the Application: Ramosetron is used for the treatment of IBS-D. It is a potent and selective serotonin type 3 receptor antagonist .
  • Methods of Application or Experimental Procedures: In a systematic review and meta-analysis of randomized controlled trials, the efficacy and safety of ramosetron for IBS-D were analyzed. The effects of ramosetron vs placebo on symptomatic improvements were calculated using a random effects model .

Treatment of IBS-D-like Symptoms in Patients with Quiescent Inflammatory Bowel Disease (IBD)

  • Scientific Field: Gastroenterology
  • Summary of the Application: Ramosetron is used for the treatment of IBS-D-like symptoms in patients with quiescent IBD .
  • Methods of Application or Experimental Procedures: In a randomized, double-blind, placebo-controlled trial, the effect of ramosetron on IBS-D-like symptoms in patients with quiescent IBD was assessed. Patients were randomly assigned to receive either ramosetron (5 μg) or a placebo orally once daily for 4 weeks .
  • Results or Outcomes: The responder rate for relief from overall IBS-D-like symptoms at the final evaluation point was significantly higher in the ramosetron group (35.5%) than in the placebo group (11.4%). The responder rate for improvement of bowel habits was significantly higher in the ramosetron group (38.7%) than in the placebo group (14.3%). The reduction of stool frequency was significantly greater in the ramosetron group than in the placebo group .

Antiemetic for Chemotherapy- and Postoperative-Associated Nausea and Vomiting

  • Scientific Field: Oncology and Anesthesiology
  • Summary of the Application: Ramosetron is used as an antiemetic to prevent nausea and vomiting associated with chemotherapy and postoperative procedures .
  • Methods of Application or Experimental Procedures: Ramosetron is administered to patients undergoing chemotherapy or postoperative procedures to prevent the onset of nausea and vomiting. The exact dosage and administration schedule may vary depending on the specific chemotherapy regimen or surgical procedure .

Treatment of Male Patients with Irritable Bowel Syndrome with Diarrhea (IBS-D)

  • Scientific Field: Gastroenterology
  • Summary of the Application: Ramosetron is used for the treatment of IBS-D in male patients .
  • Methods of Application or Experimental Procedures: In a randomized, placebo-controlled, phase IV pilot study, the efficacy of ramosetron in male patients with IBS-D was evaluated .

Treatment of Postoperative Nausea and Vomiting (PONV)

  • Scientific Field: Anesthesiology
  • Summary of the Application: Ramosetron is used for the prevention and treatment of PONV .
  • Methods of Application or Experimental Procedures: Ramosetron is administered to patients undergoing surgical procedures to prevent the onset of nausea and vomiting. The exact dosage and administration schedule may vary depending on the specific surgical procedure .

Treatment of Nausea and Vomiting Associated with Chemotherapy

  • Scientific Field: Oncology
  • Summary of the Application: Ramosetron is used as an antiemetic to prevent nausea and vomiting associated with chemotherapy .
  • Methods of Application or Experimental Procedures: Ramosetron is administered to patients undergoing chemotherapy to prevent the onset of nausea and vomiting. The exact dosage and administration schedule may vary depending on the specific chemotherapy regimen .

Propriétés

IUPAC Name

(1-methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14/h2-5,9-11H,6-8H2,1H3,(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHPAPBPFQJABD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0043842
Record name Ramosetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ramosetron

CAS RN

132036-88-5
Record name Ramosetron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132036-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ramosetron [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132036885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ramosetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09290
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ramosetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RAMOSETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZRO0SC54Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a suspension of 7.0 g of N-[(4,5,6,7-tetrahydrobenzimidazol-5-yl)carbonyl]pyrrolidine hydrochloride and 5.4 g of N-methylindole in 70 ml of ethylene chloride was added 12.6 g of phosphorus oxychloride, and the mixture was stirred at 80° to 85° C. for 7 hours. After allowing the mixture to cool, the mixture was cooled to 0° to 5° C., and 70 ml of cold water was slowly added to the reaction mixture while maintaining the temperature of the mixture below room temperature to thereby decompose the excess of phosphorus oxychloride. The organic layer was removed, and the aqueous layer was adjusted to a pH of 9 with a 20% sodium hydroxide aqueous solution under cooling, followed by extracting from chloroform. To the chloroform layer was added 70 ml of water, and 6N hydrochloric acid was added thereto under ice-cooling while stirring to adjust to a pH of from 2.4 to 2.8. The chloroform layer was removed. The aqueous layer was washed with chloroform, and 40 ml of methanol was added thereto. The solution was made alkaline with a 20% sodium hydroxide aqueous solution while cooling. The formed crystal was collected by filtration and washed with a cold 1:1 (by volume) mixture of methanol and water to give 6.87 g (89.9%) of 5-[(1-methylindol-3-yl)carbonyl]-4,5,6,7-tetrahydrobenzimidazole.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ramosetron
Reactant of Route 2
Reactant of Route 2
Ramosetron
Reactant of Route 3
Ramosetron
Reactant of Route 4
Ramosetron
Reactant of Route 5
Ramosetron
Reactant of Route 6
Reactant of Route 6
Ramosetron

Citations

For This Compound
4,240
Citations
S Fukudo, Y Kinoshita, T Okumura, M Ida, H Akiho… - Gastroenterology, 2016 - Elsevier
… women, and ramosetron has been approved for the treatment for only men. We performed a randomized, placebo-controlled, phase 3 study to determine whether ramosetron reduces …
Number of citations: 111 www.sciencedirect.com
T Mihara, K Tojo, K Uchimoto, S Morita… - Anesthesia & …, 2013 - journals.lww.com
… tested the efficacy of ramosetron compared with a placebo or other drug as a control in the prophylaxis of PONV and included those that compared ramosetron versus ondansetron or …
Number of citations: 50 journals.lww.com
T Hirata, T Funatsu, Y Keto, M Nakata… - …, 2007 - Springer
… We therefore tested the effect of ramosetron on normal defecation in dogs, and compared it … which ramosetron inhibited abnormal defecation, we examined the effects of ramosetron on …
Number of citations: 34 link.springer.com
T Hirata, Y Keto, T Funatsu, S Akuzawa… - Journal of …, 2007 - jstage.jst.go.jp
We examined the pharmacological profile of ramosetron, a 5-HT3-receptor antagonist for irritable bowel syndrome with diarrhea, comparing it with those of other 5-HT3-receptor …
Number of citations: 54 www.jstage.jst.go.jp
A Yokoi, T Mihara, K Ka, T Goto - PloS one, 2017 - journals.plos.org
… -analysis of the effects of ramosetron in preventing PON and POV [3]; the combined results with 637 patients (six studies) showed that ramosetron had a statistically significant effect on …
Number of citations: 38 journals.plos.org
SI Kim, SC Kim, YH Baek, SY Ok… - British journal of …, 2009 - academic.oup.com
… Ramosetron is a new selective 5-hydroxytryptamine type 3 (5-HT 3 ) receptor antagonist … The purpose of this study was to evaluate the efficacy of ramosetron for the prevention of …
Number of citations: 116 academic.oup.com
S Fukudo, M Ida, H Akiho, Y Nakashima… - Clinical Gastroenterology …, 2014 - Elsevier
… the effects of ramosetron on stool consistency in male IBS-D patients, testing the hypothesis that ramosetron is superior to … The effects of ramosetron on HR-QOL were also verified. …
Number of citations: 89 www.sciencedirect.com
K Matsueda, S Harasawa, M Hongo… - Scandinavian journal …, 2008 - Taylor & Francis
… 3 receptor antagonist ramosetron hydrochloride in Japanese … ramosetron hydrochloride (n=270) or placebo (n=269) once daily for 12 weeks. Results. Forty-seven percent of ramosetron …
Number of citations: 139 www.tandfonline.com
WO Kim, BN Koo, YK Kim… - Korean journal of …, 2011 - synapse.koreamed.org
… and safety of ramosetron in randomized … of ramosetron in preventing PONV. We extensively reviewed the literature and evaluated the pharmacologic efficacy and safety of ramosetron in …
Number of citations: 33 synapse.koreamed.org
K Matsueda, S Harasawa, M Hongo, N Hiwatashi… - Digestion, 2008 - karger.com
… Ramosetron hydrochloride (ramosetron) is a potent and selective … Ramosetron also inhibited an acceleration of defecation … Moreover, ramosetron inhibited an acceleration of defecation …
Number of citations: 105 karger.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.